molecular formula C19H20N2O4S B2381475 4-acetyl-N-(5-oxo-1-(p-tolyl)pyrrolidin-3-yl)benzenesulfonamide CAS No. 896308-16-0

4-acetyl-N-(5-oxo-1-(p-tolyl)pyrrolidin-3-yl)benzenesulfonamide

Cat. No.: B2381475
CAS No.: 896308-16-0
M. Wt: 372.44
InChI Key: DPPKPFMSDCYHND-UHFFFAOYSA-N
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Description

This compound is a derivative of indole , a heterocyclic compound that is found in many bioactive molecules. Indole derivatives are known to possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .


Chemical Reactions Analysis

The chemical reactions that this compound can undergo would depend on its functional groups. Indole derivatives, for example, can undergo electrophilic substitution due to excessive π-electrons delocalization .

Scientific Research Applications

Anticancer Activity

  • Novel Pyrrolopyrimidine and Pyrrolopyrimidine Derivatives : The compound has been used in the synthesis of new pyrrolo[2,3-d]pyrimidine and pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives, showing promising antibacterial and antifungal activities (Hassan, El-Maghraby, Abdel Aal, & Bashandy, 2009).
  • Indenopyridine Derivatives with Anticancer Properties : Synthesized indenopyridine derivatives using the compound have demonstrated significant anticancer activity against breast cancer cell line MCF7 (Ghorab & Al-Said, 2012).

Photodynamic Therapy

  • Zinc(II) Phthalocyanine Derivatives : These derivatives have been synthesized for potential use in photodynamic therapy and photocatalytic applications, with promising photosensitizing abilities (Öncül, Öztürk, & Pişkin, 2021).

Molecular Docking and DFT Calculations

  • Novel Benzenesulfonamide Derivatives : A study focused on synthesizing novel benzenesulfonamide derivatives and evaluating their biological activities, supported by molecular docking and density functional theory (DFT) calculations (Fahim & Shalaby, 2019).

Radiotherapy Enhancement

  • Sulfonamide Derivatives in Cancer Treatment : Novel sulfonamide derivatives have been synthesized to explore their potential in enhancing the cell killing effect of γ-radiation in cancer therapy (Ghorab, Ragab, Heiba, El-Gazzar, & Zahran, 2015).

PET Imaging

  • Synthesis of PET Radioligands : The compound has been used in synthesizing potential PET (positron emission tomography) selective CB2 radioligands, useful in neuroimaging studies (Gao, Xu, Wang, & Zheng, 2014).

Mechanism of Action

The mechanism of action would depend on the biological activity of the compound. For example, some indole derivatives have been found to bind with high affinity to multiple receptors .

Future Directions

Indole derivatives have diverse biological activities and have an immeasurable potential to be explored for newer therapeutic possibilities . Therefore, it’s possible that “4-acetyl-N-(5-oxo-1-(p-tolyl)pyrrolidin-3-yl)benzenesulfonamide” could also have potential therapeutic applications.

Properties

IUPAC Name

4-acetyl-N-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O4S/c1-13-3-7-17(8-4-13)21-12-16(11-19(21)23)20-26(24,25)18-9-5-15(6-10-18)14(2)22/h3-10,16,20H,11-12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPPKPFMSDCYHND-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2CC(CC2=O)NS(=O)(=O)C3=CC=C(C=C3)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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